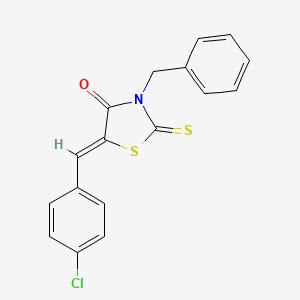
3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-苄基-5-(4-氯苄叉基)-2-硫代-噻唑烷-4-酮是一种具有噻唑烷环结构的杂环化合物。 该化合物以其多样的生物活性而闻名,并在药物化学领域得到了广泛的研究 .
准备方法
合成路线和反应条件
3-苄基-5-(4-氯苄叉基)-2-硫代-噻唑烷-4-酮的合成通常涉及苄叉衍生物与噻唑烷酮前体的反应。 一种常用的方法包括在碱(如氢氧化钠)的存在下,将4-氯苯甲醛与噻唑烷-2,4-二酮缩合 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对更高的收率和纯度进行了优化。 诸如连续流合成和使用催化剂等技术可以提高生产过程的效率 .
化学反应分析
反应类型
3-苄基-5-(4-氯苄叉基)-2-硫代-噻唑烷-4-酮会经历各种化学反应,包括:
氧化: 这种反应可以引入含氧官能团。
还原: 这种反应可以去除含氧官能团或添加氢原子。
常用试剂和条件
这些反应中常用的试剂包括过氧化物(如高锰酸钾),还原剂(如硼氢化钠)和用于取代反应的亲核试剂。 反应条件(如温度、溶剂和pH值)根据所需产物进行优化 .
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成亚砜或砜,而还原可能会生成噻唑烷 .
科学研究应用
3-苄基-5-(4-氯苄叉基)-2-硫代-噻唑烷-4-酮具有广泛的科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在用途。
工业: 用于合成各种有机化合物.
作用机制
3-苄基-5-(4-氯苄叉基)-2-硫代-噻唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。它可能抑制某些酶或受体,从而导致其生物学效应。 确切的途径和靶标可能因具体应用而异 .
相似化合物的比较
类似化合物
- 3-苄基-5-(4-氯苄叉基)-1,3-噻唑烷-2,4-二酮
- 5-(4-氯苄叉基)-3-苯基-1,3-噻唑烷-2,4-二酮
- 3-苄基-5-(4-氟苄叉基)-2-苯基-3,5-二氢-咪唑-4-酮
独特性
3-苄基-5-(4-氯苄叉基)-2-硫代-噻唑烷-4-酮因其特定的取代模式以及同时存在苄基和氯苄叉基而具有独特性。这种独特的结构使其具有独特的生物活性,使其成为研究和开发的宝贵化合物。
生物活性
3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone family, characterized by its unique thiazolidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 4-chloro substituent is believed to enhance its biological efficacy by influencing interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H12ClNOS2, with a molecular weight of 345.9 g/mol. The compound features a thione functional group and a benzyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClNOS2 |
| Molecular Weight | 345.9 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective cytotoxicity against HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 15.1 µM, indicating their potential as anticancer agents .
In a comparative study, several synthesized thiazolidinone derivatives demonstrated strong anticancer activity against multiple malignant cell lines, suggesting that modifications in the thiazolidinone structure can lead to enhanced biological efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on the synthesis of thiazolidinone derivatives reported marginal antitubercular activity against Mycobacterium tuberculosis strains . Although specific data on this compound's antimicrobial activity is limited, its structural similarities with other active compounds suggest potential efficacy.
Anti-inflammatory Effects
Thiazolidinone derivatives have been investigated for their anti-inflammatory properties as well. In vitro studies have shown that certain thiazolidinones can reduce pro-inflammatory markers in macrophage models, indicating their potential use in inflammatory conditions .
The mechanism by which this compound exerts its biological effects may involve binding to specific enzymes or receptors. Preliminary data suggest interactions with biological macromolecules such as proteins and nucleic acids, which could influence their activity and lead to therapeutic effects . Further studies utilizing techniques like molecular docking and spectroscopy are necessary to elucidate these interactions more clearly.
Case Studies
- Cytotoxicity Study : A study reported that thiazolidinone derivatives exhibited concentration-dependent cytotoxicity on various cancer cell lines. The most potent compounds showed IC50 values comparable to cisplatin, a standard chemotherapy drug .
- Antimicrobial Evaluation : In another study, synthesized thiazolidinone compounds were tested against Mycobacterium tuberculosis, revealing some compounds with promising antitubercular activity without significant cytotoxicity against human cancer cell lines .
属性
分子式 |
C17H12ClNOS2 |
|---|---|
分子量 |
345.9 g/mol |
IUPAC 名称 |
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10- |
InChI 键 |
SXKLQIXSAPAAII-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















